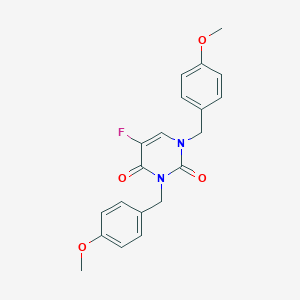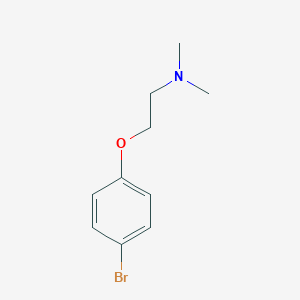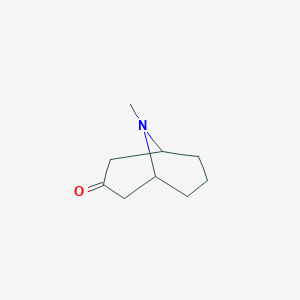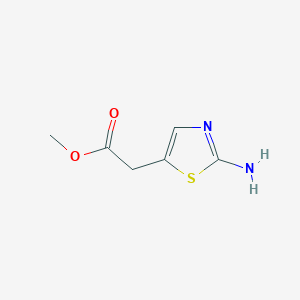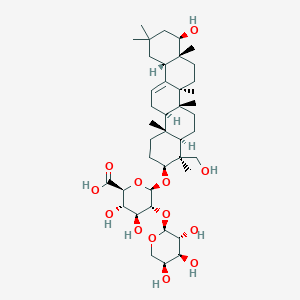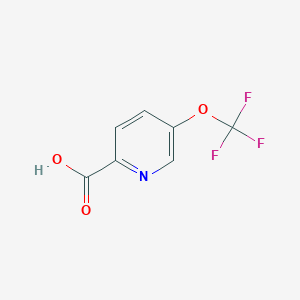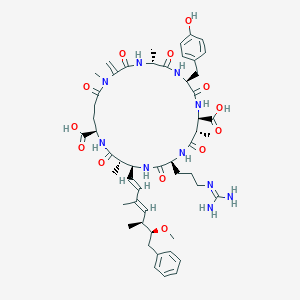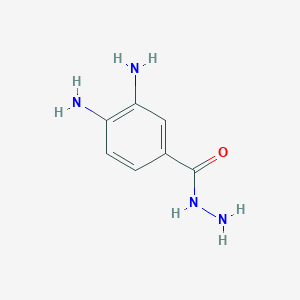![molecular formula C6H5N3O3 B028394 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione CAS No. 106609-04-5](/img/structure/B28394.png)
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione, also known as MDL-72222, is a synthetic compound that belongs to the class of heterocyclic compounds. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. MDL-72222 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mechanism Of Action
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione selectively blocks the NMDA receptor by binding to the glycine site of the receptor. This prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to the receptor. By blocking the NMDA receptor, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione reduces the excitotoxicity that is associated with excessive glutamate release, which can lead to neuronal damage and death. This mechanism of action has been implicated in the potential therapeutic effects of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione in neurological disorders.
Biochemical And Physiological Effects
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a reduction in neuronal damage and death. 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has also been shown to improve cognitive function and memory in animal models of neurological disorders. Additionally, the compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has several advantages and limitations for lab experiments. The compound is highly selective for the NMDA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity, learning, and memory. However, the compound has a relatively short half-life, which can make it challenging to use in long-term experiments. Additionally, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione. One potential direction is to investigate the potential therapeutic effects of the compound in animal models of neurological disorders. This could involve studying the effects of the compound on cognitive function, memory, and neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is to investigate the mechanisms of action of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione in more detail. This could involve studying the interactions of the compound with the NMDA receptor and other neurotransmitter systems. Additionally, future research could explore the potential of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione as a lead compound for the development of novel therapeutic agents for neurological disorders.
Synthesis Methods
The synthesis of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione involves several steps, starting from the reaction of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4-dione with methylamine to yield 4-methyl-6,7-dihydro-5H-oxazolo[3,2-d]pyridazin-5-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione. The synthesis of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been optimized to achieve high yields and purity, making it suitable for research and development purposes.
Scientific Research Applications
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to selectively block the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By modulating the activity of the NMDA receptor, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has the potential to improve cognitive function and memory in patients with neurological disorders.
properties
CAS RN |
106609-04-5 |
|---|---|
Product Name |
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione |
Molecular Formula |
C6H5N3O3 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-[1,2]oxazolo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O3/c1-2-3-4(12-9-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11) |
InChI Key |
OAOWGRURGWSDNP-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)NNC2=O |
Canonical SMILES |
CC1=NOC2=C1C(=O)NNC2=O |
synonyms |
Isoxazolo[4,5-d]pyridazine-4,7-dione, 5,6-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



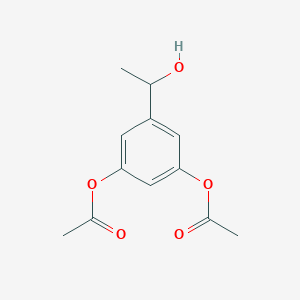
![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)

